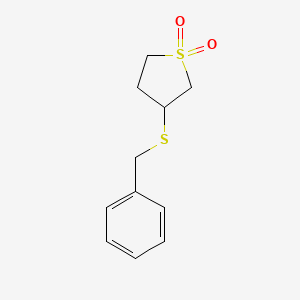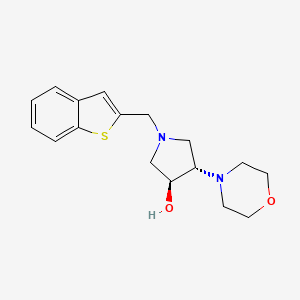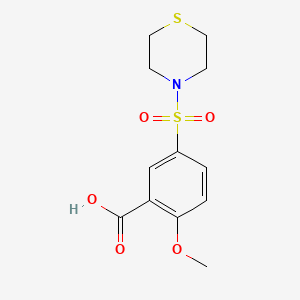
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide, also known as ENMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENMP is a yellow crystalline powder that has a molecular weight of 277.29 g/mol.
Applications De Recherche Scientifique
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antimicrobial properties. N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has also been found to have potential as an insecticide and herbicide. In addition, N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been studied for its potential use in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide is not fully understood. However, it has been suggested that N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide may act by inhibiting specific enzymes or proteins in the target organism. For example, N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has also been found to inhibit the growth of various fungi and bacteria. In addition, N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide has been found to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide in lab experiments is its high purity and stability. N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide is also relatively easy to synthesize and purify. However, one limitation of using N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Orientations Futures
There are several future directions for the study of N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as an insecticide and herbicide. In addition, further research could be conducted to explore the mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide and to identify its molecular targets. Finally, future studies could focus on developing new synthetic methods for N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide and its derivatives.
Méthodes De Synthèse
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide can be synthesized by the reaction of 4-ethoxy-2-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from an appropriate solvent.
Propriétés
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-4-18-9-5-6-10(11(7-9)14(16)17)13-12(15)8(2)3/h5-8H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNYBHZBYPHVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6124493 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


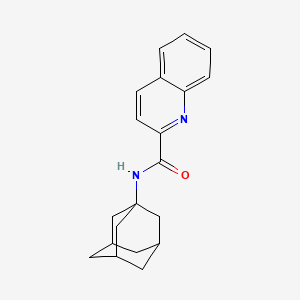
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)
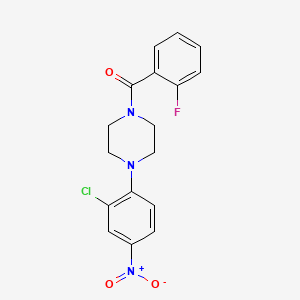
![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)
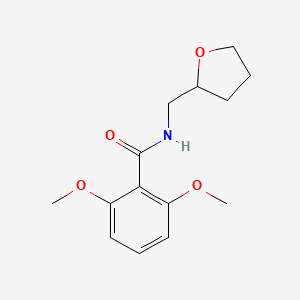
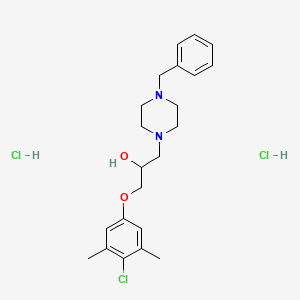
![1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)
